![molecular formula C23H21N3O2S B2650813 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895016-85-0](/img/structure/B2650813.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
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Description
Scientific Research Applications
- Researchers have synthesized derivatives of N-(thiazol-2-yl)benzenesulfonamides, combining thiazole and sulfonamide moieties. These compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
- Notably, molecules with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, shows low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .
- Urease inhibitors are of interest for anti-ulcer drugs and treating infections caused by urease-producing bacteria. Although not directly studied for this compound, its structural features may warrant investigation as a potential urease inhibitor .
- Novel compounds based on imidazo[2,1-b]thiazole scaffolds were designed and synthesized. These derivatives were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Antibacterial Activity
Urease Inhibition
Cytotoxicity Against Cancer Cells
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-9-6-12-24-15-18)22(27)13-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGEWCBPZBEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
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